2-(Benzyloxy)-4-fluorobenzoic acid 2-(Benzyloxy)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 696589-03-4
VCID: VC2568949
InChI: InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

2-(Benzyloxy)-4-fluorobenzoic acid

CAS No.: 696589-03-4

Cat. No.: VC2568949

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-fluorobenzoic acid - 696589-03-4

CAS No. 696589-03-4
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 4-fluoro-2-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChI Key AVOUFTRHBIGPDR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O

Chemical Structure and Properties

2-(Benzyloxy)-4-fluorobenzoic acid has the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol. It consists of a benzoic acid core with two key substituents: a benzyloxy group at position 2 and a fluorine atom at position 4. The IUPAC name for this compound is 4-fluoro-2-phenylmethoxybenzoic acid.

The presence of these functional groups significantly influences the compound's physical and chemical properties. The benzyloxy group contributes steric bulk and lipophilicity, while the fluorine atom introduces electronic effects that alter the compound's reactivity patterns. Together, these structural features create a molecule with unique characteristics that make it valuable for various applications in research and industrial settings.

Table 1: Physical and Chemical Properties of 2-(Benzyloxy)-4-fluorobenzoic acid

PropertyValue
CAS Number696589-03-4
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
IUPAC Name4-fluoro-2-phenylmethoxybenzoic acid
Standard InChIInChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChIKeyAVOUFTRHBIGPDR-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O
AppearanceTypically a white to off-white solid
Functional GroupsCarboxylic acid, ether (benzyloxy), halogen (fluorine)

The carboxylic acid group in the molecule provides acidic properties and allows for various derivatization reactions, including esterification and amide formation. The benzyloxy group introduces lipophilicity and can participate in aromatic substitution reactions, while the fluorine atom influences the electronic distribution within the molecule.

Chemical Reactions

2-(Benzyloxy)-4-fluorobenzoic acid can participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for researchers utilizing this compound in synthetic pathways.

Carboxylic Acid Reactions

The carboxylic acid moiety can undergo typical reactions including:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form esters, including the formation of benzyl 2-(benzyloxy)-4-fluorobenzoate .

  • Amide Formation: Reaction with amines to form amide derivatives, often via activation of the carboxylic acid with coupling reagents.

  • Salt Formation: Reaction with bases to form the corresponding carboxylate salts, which often have different solubility properties than the parent acid.

  • Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents.

Benzyloxy Group Reactions

The benzyloxy group can participate in:

  • Debenzylation: Removal of the benzyloxy protecting group through hydrogenolysis using catalysts such as palladium on carbon, yielding the corresponding hydroxy compound.

  • Oxidation: The benzylic position can undergo oxidation under certain conditions.

  • Aromatic Substitution: The phenyl ring of the benzyloxy group can undergo various aromatic substitution reactions.

Fluorine-Related Reactions

The fluorine atom contributes to unique reactivity patterns:

  • Nucleophilic Aromatic Substitution: The fluorine can be displaced by strong nucleophiles, especially when activated by electron-withdrawing groups.

  • Metal-Catalyzed Coupling: The fluorinated position can participate in cross-coupling reactions under appropriate conditions.

  • Electronic Effects: The fluorine atom alters the electronic distribution within the molecule, affecting the reactivity of other functional groups.

Applications in Research and Industry

2-(Benzyloxy)-4-fluorobenzoic acid has found numerous applications across different fields of scientific research and industrial development.

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly:

  • Anti-cancer Agents: Its unique structure allows for modifications that enhance biological activity in potential cancer treatments .

  • Medicinal Chemistry: The compound provides a scaffold for creating biologically active molecules with improved pharmacological properties.

  • Drug Design: The fluorine atom often enhances metabolic stability and binding affinity of drug candidates, making this compound useful in drug development programs.

Organic Synthesis Applications

In the field of organic chemistry, 2-(Benzyloxy)-4-fluorobenzoic acid is utilized for:

  • Building Block: Serves as an advanced intermediate in multi-step synthetic sequences leading to complex target molecules.

  • Functional Group Manipulation: Provides a platform for introducing diverse functionality through transformation of its reactive groups.

  • Methodology Development: Often employed in developing and testing new synthetic methodologies and reactions .

Material Science Applications

The compound finds utility in materials research through:

  • Polymer Chemistry: Can be incorporated into polymer structures to introduce specific properties.

  • Coating Development: Used in creating specialized coatings with enhanced performance characteristics.

  • Advanced Materials: Contributes to the development of materials with tailored physical and chemical properties .

Research Tools

In biological and chemical research, the compound serves as:

  • Fluorescent Probes: The fluorine-containing structure makes derivatives of this compound suitable for developing fluorescent probes for biological imaging.

  • Chemical Biology: Used in studying enzyme interactions and cellular pathways, providing insights that can lead to new therapeutic strategies .

Comparison with Similar Compounds

Understanding how 2-(Benzyloxy)-4-fluorobenzoic acid compares to structurally related compounds helps researchers select the most appropriate compound for specific applications.

Table 2: Comparison of 2-(Benzyloxy)-4-fluorobenzoic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePrimary Applications
2-(Benzyloxy)-4-fluorobenzoic acidC₁₄H₁₁FO₃246.23Benzyloxy at position 2, Fluorine at position 4Pharmaceutical intermediate, organic synthesis
4-(Benzyloxy)-2-fluorobenzoic acidC₁₄H₁₁FO₃246.24Benzyloxy at position 4, Fluorine at position 2Pharmaceutical synthesis, particularly anti-cancer agents
Benzyl 2-(Benzyloxy)-4-fluorobenzoateC₂₁H₁₇FO₃Higher (ester derivative)Ester derivative of 2-(Benzyloxy)-4-fluorobenzoic acidAdvanced materials, pharmaceuticals, fluorescent probes
2-Hydroxy-4-fluorobenzoic acidC₇H₅FO₃LowerHydroxy group instead of benzyloxyPrecursor in synthesis, simpler structure
4-(Benzyloxy)benzoic acidC₁₄H₁₂O₃228.24No fluorine atomDifferent electronic properties, varying applications

The positional isomer 4-(Benzyloxy)-2-fluorobenzoic acid (with the benzyloxy and fluorine groups in reversed positions) exhibits similar molecular weight and formula but different chemical behavior due to the altered spatial arrangement of substituents. This compound is utilized as an intermediate in synthesizing various pharmaceuticals, particularly in the development of anti-cancer agents.

The unique combination of the benzyloxy and fluorine substituents in 2-(Benzyloxy)-4-fluorobenzoic acid confers distinct electronic and steric properties that differentiate it from other benzoic acid derivatives, making it valuable for specific applications in research and industry.

Recent Research Developments

Recent scientific investigations have expanded the understanding and applications of 2-(Benzyloxy)-4-fluorobenzoic acid in several areas:

Pharmaceutical Research

Recent studies have explored the incorporation of this compound into more complex molecular structures with potential pharmaceutical applications. The presence of both the benzyloxy group and the fluorine atom provides a valuable combination of electronic and steric effects that can be exploited in drug design. Researchers have been investigating how these structural features influence binding interactions with biological targets and how they can be utilized to enhance the efficacy of potential drug candidates .

Synthetic Methodology Advancements

Modern synthetic techniques have been applied to optimize the production and derivatization of 2-(Benzyloxy)-4-fluorobenzoic acid. These include:

  • Improved catalytic methods for efficient benzylation reactions

  • Green chemistry approaches that reduce solvent use and waste production

  • Flow chemistry techniques that enhance reaction efficiency and scalability

  • Novel purification strategies that improve yield and product purity

These methodological advancements have made the compound more accessible for research and potential industrial applications.

Emerging Applications

New applications for 2-(Benzyloxy)-4-fluorobenzoic acid continue to emerge in various fields:

  • Bioconjugation Chemistry: Utilization in creating chemical tools for biological research

  • Diagnostic Agent Development: Incorporation into compounds designed for disease diagnosis

  • Nanomaterials: Exploration of its potential in creating functionalized nanomaterials

  • Catalysis: Investigation of derivatives as components in catalyst design

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